BI-0115

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

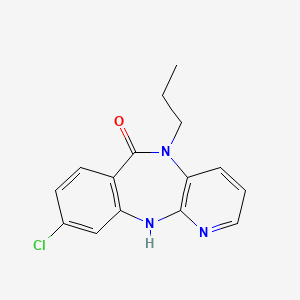

Fórmula molecular |

C15H14ClN3O |

|---|---|

Peso molecular |

287.74 g/mol |

Nombre IUPAC |

9-chloro-5-propyl-11H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C15H14ClN3O/c1-2-8-19-13-4-3-7-17-14(13)18-12-9-10(16)5-6-11(12)15(19)20/h3-7,9H,2,8H2,1H3,(H,17,18) |

Clave InChI |

QTCZUCSALXBZQR-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C2=C(NC3=C(C1=O)C=CC(=C3)Cl)N=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BI-0115

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). The focus is on its unique mechanism of action, the experimental evidence supporting it, and its potential as a research tool.

Introduction: Targeting LOX-1

Lectin-like oxidized LDL receptor-1 (LOX-1) is a C-type lectin receptor that serves as the primary cell surface receptor for oxidized low-density lipoprotein (oxLDL) in various cell types, including vascular cells.[1][2] The binding and internalization of oxLDL by LOX-1 are critical steps in the initiation and progression of atherosclerosis, contributing to endothelial dysfunction and plaque formation.[1][2] LOX-1 activation is also implicated in other cardiovascular diseases and cancer.[3][4] this compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of LOX-1-mediated oxLDL uptake.[2][3]

Core Mechanism of Action: Stabilization of an Inactive Tetramer

This compound employs a novel mechanism of action, functioning as a "molecular glue" rather than a conventional active-site antagonist.[5] The key aspects of its mechanism are:

-

LOX-1 Structure: LOX-1 exists on the cell surface as a constitutive homodimer.[1] The oligomerization of these dimers is considered a prerequisite for high-affinity binding and internalization of multivalent ligands like oxLDL.[1][3]

-

This compound Binding: Instead of binding to the oxLDL binding site, two this compound molecules bind at the interface between two separate LOX-1 dimers.[3][5]

-

Tetramer Stabilization: This binding event induces and stabilizes a "dimer of dimers," forming an inactive tetrameric state of the receptor.[3][6] The crystal structure of the LOX-1-BI-0115 complex confirms that inter-ligand interactions are crucial for creating this head-to-head tetramer.[3]

-

Steric Hindrance: The formation of this stabilized tetramer sterically blocks the access of oxLDL to its binding site, the "basic spine" structure on the LOX-1 surface, thereby preventing receptor-ligand interaction.[3]

This unique mode of action incapacitates the receptor, preventing LOX-1 mediated signaling and the cellular uptake of oxLDL.[3][5]

Quantitative Data and In Vitro Profile

The binding affinity and inhibitory potency of this compound have been characterized using multiple assays. The compound exhibits good selectivity and serves as an effective in vitro tool.

Table 1: Binding Affinity and Potency of this compound

| Assay Type | Parameter | Value (µM) | Reference |

| Cellular oxLDL Uptake | IC₅₀ | 5.4 ± 1.8 | [3] |

| Surface Plasmon Resonance (SPR) | K_d_ | 4.3 | [1][3] |

| Isothermal Titration Calorimetry (ITC) | K_d_ | 6.99 | [1][3] |

Table 2: In Vitro Profile of this compound

| Parameter | Assay | Value | Reference |

| Selectivity | SR-B1 Counter-Screen | IC₅₀ > 172 µM | [3][7] |

| Physicochemical | cLOGP | 3.6 | [3][6] |

| Permeability | Caco-2 | 30 x 10⁻⁶ cm/s | [7] |

| Safety | hERG Inhibition | IC₅₀ > 10 µM | [1][7] |

| Metabolic Stability | Human Liver Microsomes | 65% QH | [7] |

| Metabolic Stability | Rat/Mouse Liver Microsomes | >88% / <88% QH | [7] |

Downstream Signaling Consequences

By preventing oxLDL from binding to LOX-1, this compound effectively inhibits the downstream signaling cascades that contribute to vascular pathology. LOX-1 activation by oxLDL is known to induce:

-

Endothelial Dysfunction: Through the generation of reactive oxygen species (ROS) via NADPH oxidase activation and decreased nitric oxide (NO) bioavailability.[8][9]

-

Inflammation: Activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory mediators and adhesion molecules.[8][10]

-

Apoptosis: Induction of apoptotic pathways in endothelial cells.[11]

-

MMP-9 Activation: LOX-1 signaling can increase the activity of matrix metalloproteinase-9 (MMP-9), which is implicated in blood-brain barrier disruption after ischemic stroke.[12]

This compound, by blocking the initial ligand-receptor interaction, is a valuable tool for studying and potentially mitigating these downstream effects in vitro.

Experimental Protocols and Validation

The mechanism of this compound was elucidated through a cascade of cellular, biophysical, and structural experiments.

-

Cellular oxLDL Uptake Assay: A high-throughput screen was developed to identify small molecule inhibitors of LOX-1 mediated oxLDL uptake, which led to the discovery of this compound.[3]

-

Counter-Screening: To ensure selectivity, hits were tested against the scavenger receptor class B type I (SR-BI), which also internalizes oxLDL. This compound showed no activity against SR-BI, confirming its specificity for LOX-1.[7][8]

-

Surface Plasmon Resonance (SPR): SPR was used to measure the binding affinity and kinetics of this compound to immobilized LOX-1. Dose-responsive changes in the refractive index from 0.391 µM to 25 µM were measured, yielding a dissociation constant (K_d_) of 4.3 µM.[3][6]

-

Isothermal Titration Calorimetry (ITC): ITC experiments confirmed the binding affinity. In an inverse setup, 300 µM of LOX-1 dimer was titrated into a 40 µM this compound solution, resulting in a mean K_d_ of 6.99 µM.[3][6] These experiments also intriguingly suggested a non-1:1 molar ratio, providing an early clue to the unusual binding mechanism.[13]

-

X-ray Crystallography: The crystal structure of the this compound-LOX-1 complex was solved (PDB: 6TL9), which was fundamental to understanding the molecular mechanism.[1][7] It revealed that two this compound molecules bind to and "glue" two LOX-1 dimers together in a head-to-head fashion.[3]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS analysis was performed to confirm that the this compound-induced tetramer formation observed in the crystal structure also occurs in solution, validating the physiological relevance of the mechanism.[3][6]

Conclusion

This compound is a highly selective small-molecule inhibitor of LOX-1.[1] Its unique mechanism of action, acting as a molecular glue to stabilize an inactive receptor tetramer, distinguishes it from conventional inhibitors.[3][5] This mode of action effectively blocks the cellular uptake of oxLDL, preventing downstream signaling associated with atherosclerosis and other inflammatory conditions.[3][14] While its pharmacokinetic properties qualify it primarily as an in vitro tool, this compound is an invaluable chemical probe for investigating LOX-1 biology and its role in various pathogenic pathways.[3][7]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A small-molecule inhibitor of lectin-like oxidized LDL receptor-1 acts by stabilizing an inactive receptor tetramer state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. communities.springernature.com [communities.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Pardon Our Interruption [opnme.com]

- 8. Radical Oxygen Species, Oxidized Low-Density Lipoproteins, and Lectin-like Oxidized Low-Density Lipoprotein Receptor 1: A Vicious Circle in Atherosclerotic Process | MDPI [mdpi.com]

- 9. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. The Discovery of LOX-1, its Ligands and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

The Function of BI-0115: An In-depth Technical Guide to a Novel LOX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (LDL) receptor-1 (LOX-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LOX-1 in various disease contexts, particularly in cardiovascular and inflammatory diseases.

Core Concepts: Understanding LOX-1 and the Role of this compound

Lectin-like oxidized LDL receptor-1 (LOX-1), a member of the C-type lectin family, is a key receptor for oxidized low-density lipoprotein (oxLDL).[1] The binding of oxLDL to LOX-1 initiates a cascade of intracellular signaling events that contribute to endothelial dysfunction, inflammation, and the progression of atherosclerosis.[1][2] Consequently, inhibiting the LOX-1 signaling pathway presents a promising therapeutic strategy for cardiovascular diseases.

This compound is a potent and selective small-molecule inhibitor of LOX-1.[3][4][5][6] Its unique mechanism of action involves the stabilization of an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and uptake of its ligand, oxLDL.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro activity and properties of this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Assay Type | Parameter | Value (µM) | Reference |

| LOX-1 Cellular Uptake Assay | IC50 | 5.4 | [1][3][5][6] |

| Surface Plasmon Resonance (SPR) | Kd | 4.3 | [1][3] |

| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 | [1][3] |

Table 2: Selectivity and In Vitro DMPK Profile of this compound

| Parameter | Assay | Result | Reference |

| Selectivity | |||

| Scavenger Receptor Class B Type I (SR-BI) | Cellular Assay (IC50) | > 100 µM | [1][3] |

| hERG Channel Inhibition | Patch Clamp (IC50) | > 10 µM | [1][3] |

| Eurofins Safety Panel 44™ | Various assays | Clean profile | [1] |

| In Vitro DMPK | |||

| Solubility | pH 7.4 | Moderate | [1] |

| Permeability | Caco-2 | Moderate | [1] |

| Microsomal Stability | Human, Rat, Mouse | Low | [1] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the LOX-1 signaling pathway and the mechanism of action of this compound.

References

- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BI-0115: A Selective LOX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BI-0115, a selective small molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). The content herein details the molecular target, mechanism of action, key quantitative data, experimental methodologies, and associated signaling pathways of this compound, designed to support further research and development efforts in cardiovascular and related diseases.

Core Target: Lectin-like Oxidized LDL Receptor-1 (LOX-1)

The primary molecular target of this compound is the Lectin-like oxidized LDL receptor-1 (LOX-1), also known as OLR1.[1][2][3] LOX-1 is a type II transmembrane glycoprotein (B1211001) belonging to the C-type lectin family and functions as a scavenger receptor.[4] It is primarily expressed on vascular endothelial cells, macrophages, and smooth muscle cells.[5] The receptor plays a critical role in the pathogenesis of atherosclerosis by binding and internalizing oxidized low-density lipoprotein (oxLDL).[1][4][6] This interaction triggers a cascade of downstream signaling events that promote endothelial dysfunction, inflammation, foam cell formation, and plaque instability.[4][6]

Mechanism of Action: Stabilization of an Inactive Receptor Tetramer

This compound employs a unique mechanism of action to inhibit LOX-1 function. Instead of directly blocking the oxLDL binding site in a competitive manner, this compound binds to a site at the interface of two LOX-1 homodimers.[6][7] This binding event stabilizes the formation of an inactive tetrameric state of the receptor.[6][7] The formation of this dimer of homodimers sterically hinders the binding of oxLDL, thereby preventing its subsequent internalization and downstream signaling.[6] This mechanism is described as the stabilization of a protein-protein interaction.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various in vitro assays.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Assay Type | Parameter | Value (µM) |

| LOX-1 Cellular Uptake Assay | IC50 | 5.4[1][3][4] |

| Surface Plasmon Resonance (SPR) | Kd | 4.3[1][3][4] |

| Isothermal Titration Calorimetry (ITC) | Kd | 6.99[1][3][4] |

Table 2: Selectivity and Physicochemical Properties of this compound

| Assay/Parameter | Target/Property | Value |

| Scavenger Receptor Class B Type I (SR-BI) Assay | IC50 | >100 µM[1] |

| hERG Channel Inhibition | IC50 | >10 µM[1] |

| Caco-2 Permeability (A to B) | Permeability | 30 x 10-6 cm/s[1] |

| Microsomal Stability (Human) | % QH | 65[1] |

| Microsomal Stability (Rat) | % QH | >88[1] |

| Microsomal Stability (Mouse) | % QH | <88[1] |

| Solubility at pH 7 | Solubility | 0.001 µg/mL[1] |

Key Experimental Protocols

While detailed, step-by-step protocols from the primary literature are proprietary, the following sections describe the general methodologies used to characterize this compound.

LOX-1 Cellular Uptake Assay

This assay is designed to measure the ability of a compound to inhibit the internalization of labeled oxLDL into cells overexpressing the human LOX-1 receptor. A CHO-K1 cell line with doxycycline-inducible expression of human LOX-1 is typically used. Cells are treated with varying concentrations of the test compound, such as this compound, followed by the addition of fluorescently labeled oxLDL (e.g., AF647-oxLDL). After an incubation period, the cells are washed to remove unbound oxLDL, and the amount of internalized fluorescence is quantified using high-content imaging or a plate reader. The IC50 value is then calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte. In the characterization of this compound, the C-terminal domain of the LOX-1 receptor is typically immobilized on a sensor chip. Solutions containing varying concentrations of this compound are then flowed over the chip surface. The binding of this compound to the immobilized LOX-1 causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the association and dissociation phases of the binding curves, the equilibrium dissociation constant (Kd) can be determined.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). In a typical experiment to characterize this compound, a solution of the LOX-1 protein is placed in the sample cell of the calorimeter, and a solution of this compound is titrated into the cell in a series of small injections. The heat released or absorbed during each injection is measured, and the resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[8]

Signaling Pathways and Visualization

LOX-1 Downstream Signaling Pathway

The binding of oxLDL to LOX-1 initiates a complex downstream signaling cascade that contributes to the pathogenesis of atherosclerosis. Key signaling events include the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[4] This increase in oxidative stress activates the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines, adhesion molecules, and LOX-1 itself, creating a positive feedback loop.[4] Other signaling pathways activated by LOX-1 include MAPKs (p38, ERK1/2, JNK), PKC, and RhoA/Rac1.[4] These pathways collectively contribute to endothelial dysfunction, smooth muscle cell proliferation and migration, and foam cell formation.[4]

Caption: LOX-1 downstream signaling pathway initiated by oxLDL binding.

This compound Mechanism of Action Workflow

The inhibitory action of this compound can be visualized as a multi-step process that culminates in the prevention of oxLDL uptake. The molecule first binds to individual LOX-1 homodimers. This binding event then promotes the association of two drug-bound homodimers into an inactive tetrameric complex. The formation of this tetramer blocks the binding site for oxLDL, thereby inhibiting its cellular uptake and the subsequent pro-atherogenic signaling.

Caption: Workflow of this compound mediated inhibition of LOX-1.

References

- 1. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pardon Our Interruption [opnme.com]

- 4. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] LOX-1: Regulation, Signaling and Its Role in Atherosclerosis | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

BI-0115: A Technical Guide to a Novel LOX-1 Inhibitor in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). Elevated levels of oxidized low-density lipoprotein (oxLDL) are a key driver in the pathogenesis of cardiovascular diseases, promoting proatherogenic processes such as endothelial dysfunction and atherosclerotic plaque formation.[1][2][3] LOX-1 is the primary receptor for oxLDL on a variety of cell types, making it a compelling therapeutic target.[1][2][3] this compound represents a valuable tool for investigating the role of the LOX-1 signaling pathway in cardiovascular disease.[2][3]

Mechanism of Action

This compound exhibits a unique mechanism of action by stabilizing a protein-protein interaction of the LOX-1 receptor.[2][3][4] It binds to the C-terminal C-type lectin-like domain (CTLD) of two LOX-1 dimers, inducing the formation of an inactive receptor tetramer.[5] This stabilization of the inactive state prevents the binding and subsequent internalization of oxLDL, thereby inhibiting the downstream signaling cascades that contribute to cardiovascular pathology.[2][3][4] The X-ray co-crystal structure of this compound in complex with LOX-1 is available under the PDB code 6TL9.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro activity and physicochemical properties. A negative control compound, BI-1580, is available for comparative studies.[2]

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Parameter | Value (µM) |

| LOX-1 Cellular Uptake Assay | IC50 | 5.4 |

| Surface Plasmon Resonance (SPR) | Kd | 4.3 |

| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 |

| Scavenger Receptor Class B Type I (SR-BI) Assay | IC50 | >100 |

| hERG Channel Assay | IC50 | >10 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| logD @ pH 11 | 3.4 |

| Solubility @ pH 7 | 0.001 µg/mL |

| Caco-2 Permeability (A to B) | 30 x 10⁻⁶ cm/s |

| Caco-2 Efflux Ratio | 0.7 |

| Microsomal Stability | Moderate |

The LOX-1 Signaling Pathway in Atherosclerosis

The binding of oxLDL to LOX-1 on endothelial cells initiates a cascade of intracellular signaling events that are central to the development of atherosclerosis. Inhibition of this pathway with this compound can mitigate these pro-atherogenic effects.

Experimental Protocols

While the detailed, step-by-step protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies employed in its evaluation.

In Vitro Assays

1. Cellular oxLDL Uptake Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of oxLDL internalization into cells expressing the LOX-1 receptor.

-

General Methodology: A cell line, such as Chinese Hamster Ovary (CHO-K1) cells, with inducible expression of human LOX-1 is utilized. These cells are incubated with fluorescently labeled human oxLDL (e.g., AF647-oxLDL) in the presence of varying concentrations of this compound. After an incubation period, the cells are washed to remove unbound oxLDL, and the amount of internalized fluorescent oxLDL is quantified using high-content imaging or flow cytometry. The IC50 value is then calculated from the resulting dose-response curve.

2. Surface Plasmon Resonance (SPR):

-

Objective: To measure the binding affinity (dissociation constant, Kd) and kinetics of this compound to the purified LOX-1 receptor.

-

General Methodology: The purified extracellular domain of the LOX-1 receptor is immobilized on a sensor chip. Solutions of this compound at various concentrations are then flowed over the chip surface. The binding of this compound to the immobilized LOX-1 causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the binding and dissociation phases, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) are determined.

3. Isothermal Titration Calorimetry (ITC):

-

Objective: To provide an independent measurement of the binding affinity (Kd) and to determine the thermodynamic parameters of the this compound and LOX-1 interaction.

-

General Methodology: A solution of this compound is titrated into a solution containing the purified LOX-1 receptor in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection. The resulting data is used to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry of binding (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.

In Vivo Experiment: Thromboembolic Stroke Model

-

Objective: To evaluate the therapeutic potential of this compound in an in vivo model of cardiovascular disease, specifically ischemic stroke.

-

Methodology:

-

Animal Model: Male Wistar rats are used to create a thromboembolic stroke model, which mimics human ischemic stroke.

-

Procedure: An ischemic stroke is induced in the rats.

-

Treatment: this compound is administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection at 3.5 hours after the stroke induction. This is followed by the administration of recombinant tissue plasminogen activator (rt-PA).

-

Outcome Measures: The effects of this compound treatment are assessed by evaluating infarct size, edema, hemorrhagic transformation, and neurological function. In these studies, LOX-1 inhibition with this compound has been shown to improve neurological function and reduce edema.[6]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a LOX-1 inhibitor like this compound.

Conclusion

This compound is a highly selective and potent in vitro tool for studying the role of LOX-1 in cardiovascular disease. Its unique mechanism of stabilizing an inactive receptor tetramer provides a valuable approach to block the pro-atherogenic effects of oxLDL. The quantitative data and experimental context provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of LOX-1-mediated pathologies.

References

- 1. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis [mdpi.com]

- 2. opnme.com [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

BI-0115: A Potent Inhibitor of Oxidized LDL Uptake via LOX-1 Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of oxidized low-density lipoprotein (oxLDL) are a key pathogenic factor in the development and progression of atherosclerosis. The uptake of oxLDL by vascular cells, mediated primarily by the Lectin-like oxidized LDL receptor-1 (LOX-1), triggers a cascade of inflammatory responses, leading to foam cell formation and plaque destabilization. This technical guide provides an in-depth overview of BI-0115, a small molecule inhibitor of LOX-1, and its role in blocking the cellular uptake of oxLDL. We will delve into its mechanism of action, present key quantitative data, and detail relevant experimental protocols, offering a comprehensive resource for researchers in cardiovascular disease and drug discovery.

Introduction to this compound and its Target: LOX-1

This compound is a selective, small-molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2][3] LOX-1 is a type II membrane protein that functions as a major cellular receptor for oxLDL in various cell types, including endothelial cells and macrophages.[2][3] The binding and internalization of oxLDL by LOX-1 are critical events in the initiation and progression of endothelial dysfunction and atherosclerosis.[1] this compound was identified through a high-throughput screening campaign as a compound that effectively blocks the cellular uptake of oxLDL.[1]

Mechanism of Action: Stabilization of an Inactive Receptor State

This compound employs a unique mechanism to inhibit LOX-1 function. Instead of directly competing with oxLDL for the binding site, this compound binds to the C-terminal C-type lectin-like domain (CTLD) of LOX-1.[1][2] This binding event induces a conformational change in the receptor, promoting the formation of a tetrameric complex composed of two LOX-1 homodimers.[1] The stabilization of this inactive tetramer prevents the binding of oxLDL, thereby inhibiting its subsequent internalization and downstream signaling.[1] This novel mode of action, stabilizing a protein-protein interaction to induce inhibition, makes this compound a valuable tool for studying LOX-1-mediated pathophysiology.[2][3]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Affinity of this compound

| Assay Type | Parameter | Value | Reference |

| LOX-1 Cellular Uptake Assay | IC50 | 5.4 µM | [2][3] |

| LOX-1 Cellular Uptake Assay | IC50 | 7.2 µM | [1] |

| Surface Plasmon Resonance (SPR) | Kd | 4.3 µM | [1][2][3] |

| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 µM | [2][3] |

Table 2: Selectivity Profile of this compound

| Target | Parameter | Value | Reference |

| Scavenger Receptor Class B Type I (SR-BI) | IC50 | >100 µM | [2][3] |

| hERG Channel | IC50 | >10 µM | [2][3] |

Signaling Pathway of oxLDL Uptake and this compound Inhibition

The uptake of oxLDL via LOX-1 triggers intracellular signaling cascades that contribute to vascular inflammation and damage. This compound intervenes at the initial step of this pathway.

Experimental Protocols

oxLDL Uptake Assay (Cell-Based High-Throughput Screening)

This assay quantifies the inhibition of fluorescently labeled oxLDL uptake into cells overexpressing human LOX-1.

1. Cell Culture and Induction:

-

A Chinese Hamster Ovary (CHO) cell line with a doxycycline-inducible expression system for human LOX-1 (CHO-TREx-hLOX-1) is commonly used.[1]

-

Cells are seeded in multi-well plates and cultured in an appropriate medium.

-

LOX-1 expression is induced by the addition of doxycycline (B596269) to the culture medium.

2. Compound Treatment:

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

3. oxLDL Incubation:

-

Fluorescently labeled human oxLDL (e.g., AF594-oxLDL or AF647-oxLDL) is added to the wells.[1]

-

The plates are incubated to allow for cellular uptake of the labeled oxLDL.

4. Imaging and Analysis:

-

Cell nuclei are counterstained with a fluorescent dye (e.g., Hoechst 33342).[1]

-

The plates are imaged using a high-content imaging system.

-

The amount of internalized fluorescent oxLDL per cell is quantified using image analysis software.

-

IC50 values are calculated from the concentration-response curves.

Biophysical Assays

1. Surface Plasmon Resonance (SPR):

-

Recombinant LOX-1 protein is immobilized on a sensor chip.

-

Solutions of this compound at various concentrations are flowed over the chip.

-

The binding and dissociation of this compound to LOX-1 are measured in real-time by detecting changes in the refractive index at the sensor surface.

-

The equilibrium dissociation constant (Kd) is determined from the binding data.[1][2]

2. Isothermal Titration Calorimetry (ITC):

-

A solution of this compound is titrated into a solution containing the LOX-1 protein.

-

The heat released or absorbed during the binding interaction is measured.

-

The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.[2][3]

Conclusion and Future Directions

This compound is a well-characterized and highly selective inhibitor of LOX-1-mediated oxLDL uptake. Its unique mechanism of action, involving the stabilization of an inactive receptor tetramer, provides a powerful tool for dissecting the role of LOX-1 in cardiovascular and other diseases. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to further investigate the therapeutic potential of targeting the LOX-1 pathway. While this compound itself is primarily positioned as an in vitro tool due to its suboptimal microsomal stability, the insights gained from its study are invaluable for the development of future clinical candidates targeting LOX-1.[3] The advancement of other LOX-1 inhibitors, such as the monoclonal antibody MEDI6570, into clinical trials underscores the therapeutic promise of this approach.[4]

References

BI-0115: A Technical Guide to a Novel LOX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI-0115, a selective small molecule inhibitor of the Lectin-like oxidized Low-Density Lipoprotein (oxLDL) Receptor 1 (LOX-1).

Chemical Structure and Physicochemical Properties

This compound is a tricyclic compound identified through a high-throughput screening campaign.[1] Its chemical formula is C15H14ClN3O, with a molecular weight of 287.75 g/mol .[2] The IUPAC name for this compound is 9-chloro-5-propyl-5,11-dihydro-6H-benzo[e]pyrido[3,2-b][3]diazepin-6-one.[2] A negative control compound, BI-1580, which lacks the chloro substituent and has an additional methyl group, is often used in studies for comparison.[1]

Table 1: Physicochemical Properties of this compound and BI-1580

| Property | This compound | BI-1580 | Reference |

| Molecular Weight (Da, free base) | 287.8 | 267.3 | [3] |

| Chemical Formula | C15H14ClN3O | Not specified | [2] |

| logD @ pH 11 | 3.4 | 3.3 | [3] |

| Solubility @ pH 7 (µg/mL) | 0.001 | Not determined | [3] |

Mechanism of Action: Stabilization of an Inactive Tetramer

This compound exhibits a unique mode of action by stabilizing a non-functional tetrameric state of the LOX-1 receptor.[3][4] LOX-1 is a type II membrane protein that exists as a dimer.[3][5] The binding of oxLDL, a key player in atherosclerotic plaque formation, to LOX-1 is thought to require receptor oligomerization.[3][5]

This compound acts as a "molecular glue," with two molecules of the inhibitor binding to two LOX-1 dimers, inducing the formation of a stable tetramer.[4] This tetrameric conformation sterically hinders the binding of oxLDL to its recognition site on the receptor, thereby inhibiting its subsequent internalization. The co-crystal structure of this compound in complex with the C-terminal C-type lectin-like domain (CTLD) of LOX-1 has been resolved and is available under the PDB code 6TL9.[3][5]

In Vitro Activity and Selectivity

This compound is a potent inhibitor of oxLDL uptake in cellular assays. It demonstrates good agreement between its cellular potency and its binding affinity determined by biophysical methods.[6] Importantly, this compound is selective for LOX-1 and does not show activity against the scavenger receptor class B type I (SR-BI), another receptor for modified lipoproteins.[3]

Table 2: In Vitro Activity of this compound

| Assay | Parameter | This compound | BI-1580 (Negative Control) | Reference |

| LOX-1 Cellular Uptake | IC50 (µM) | 5.4 | >100 | [3][6] |

| Surface Plasmon Resonance (SPR) | Kd (µM) | 4.3 | Not determined | [3][5] |

| Isothermal Titration Calorimetry (ITC) | Kd (µM) | 6.99 | Not determined | [3][5] |

| SR-B1 Counter Assay | IC50 (µM) | >172 | >100 | [3] |

Pharmacokinetic and Safety Profile

The in vitro DMPK (Drug Metabolism and Pharmacokinetics) profile of this compound suggests its primary utility as an in vitro tool. It exhibits moderate permeability and solubility.[3][5] Its stability in liver microsomes is limited.[3][5] Importantly, this compound shows a good safety profile in vitro, with no significant inhibition of the hERG channel and a clean profile in the Eurofins Safety Panel 44™.[3][5]

Table 3: In Vitro DMPK and Safety Parameters for this compound

| Parameter | Value | Reference |

| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 30 | [3] |

| Caco-2 Efflux Ratio | 0.7 | [3] |

| Microsomal Stability (% QH human/rat/mouse) | 65 / >88 / <88 | [3] |

| hERG (IC50, µM) | >10 | [3][5] |

Experimental Protocols

Detailed experimental protocols for the LOX-1 cellular uptake, SR-B1, SPR, and ITC assays, as well as the synthesis of this compound, are described in the supplementary information of the primary publication by Schnapp et al. (2020) in Communications Chemistry.[6] The following diagram illustrates a generalized workflow for characterizing a LOX-1 inhibitor based on the available information.

Conclusion

This compound is a valuable research tool for studying the biological roles of LOX-1. Its well-characterized and unique mechanism of action, involving the stabilization of an inactive receptor tetramer, provides a novel approach to inhibiting the LOX-1 pathway. While its DMPK profile may limit its in vivo applications, its selectivity and potency make it an excellent probe for in vitro investigations into LOX-1-mediated signal transduction and cellular processes.[3][5] As of the latest available information, there are no ongoing clinical trials for this compound.

References

Methodological & Application

Application Notes and Protocols for BI-0115, a LOX-1 Inhibitor

These application notes provide a comprehensive overview of the in vitro characterization of BI-0115, a selective inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). The provided protocols are intended for researchers, scientists, and drug development professionals interested in studying the mechanism of action and efficacy of LOX-1 inhibitors.

Introduction

This compound is a small molecule inhibitor that targets LOX-1, a key receptor implicated in the pathogenesis of cardiovascular diseases. Elevated levels of oxidized low-density lipoprotein (oxLDL) are associated with proatherogenic processes, and LOX-1 facilitates the uptake of oxLDL into vascular cells, contributing to foam cell formation and endothelial dysfunction.[1] this compound presents a unique mechanism of action by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby inhibiting the internalization of oxLDL.[2] This document outlines the key in vitro assays for characterizing the binding affinity, cellular activity, and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data from key in vitro experiments characterizing this compound.

Table 1: Binding Affinity of this compound to LOX-1

| Assay Type | Parameter | Value (µM) |

| Surface Plasmon Resonance (SPR) | Kd | 4.3[1][2] |

| Isothermal Titration Calorimetry (ITC) | Kd | 6.99[1][2] |

Table 2: Cellular Activity of this compound

| Assay Type | Parameter | Value (µM) |

| oxLDL Cellular Uptake Assay | IC50 | 5.4[1][3] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| Molecular Weight (Da) | 287.8[1] |

| hERG Channel Inhibition (IC50) | > 10 µM[1] |

| Negative Control | BI-1580 (IC50 > 100 µM)[1] |

Signaling Pathway and Mechanism of Action

This compound inhibits the pro-atherogenic signaling cascade initiated by the binding of oxLDL to LOX-1. Under normal pathological conditions, LOX-1, a homodimer, binds oxLDL, leading to its internalization and subsequent downstream signaling that promotes endothelial dysfunction and inflammation. This compound acts by binding to the C-type lectin domain (CTLD) of two separate LOX-1 dimers, inducing the formation of a stable, inactive tetramer. This tetrameric conformation prevents the binding and uptake of oxLDL.

Caption: Mechanism of this compound inhibition of the LOX-1 signaling pathway.

Experimental Protocols

oxLDL Cellular Uptake Assay

This assay measures the ability of this compound to inhibit the internalization of fluorescently labeled oxLDL into cells overexpressing LOX-1.

Workflow:

Caption: Workflow for the oxLDL cellular uptake assay.

Protocol:

-

Cell Culture: Culture CHO or HEK293 cells stably expressing human LOX-1 in appropriate media.

-

Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no compound).

-

Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

-

oxLDL Labeling: Use fluorescently labeled oxLDL (e.g., DiI-oxLDL).

-

oxLDL Addition: Add the fluorescently labeled oxLDL to each well at a final concentration known to induce robust uptake.

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for internalization.

-

Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound oxLDL.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of this compound to purified LOX-1 protein.

Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Protein Immobilization: Immobilize the purified extracellular domain of LOX-1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Analysis:

-

Inject the different concentrations of this compound over the immobilized LOX-1 surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

Include a buffer-only injection for baseline subtraction.

-

-

Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

-

Data Analysis:

-

Subtract the reference surface signal and the buffer injection signal from the sensorgrams.

-

Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during the binding of this compound to LOX-1 in solution.

Workflow:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified LOX-1 protein in a suitable buffer (e.g., PBS).

-

Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer.

-

Degas both solutions to avoid air bubbles.

-

-

Instrument Setup:

-

Load the LOX-1 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the LOX-1 solution.

-

Measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat data against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n).

-

References

Application Notes: Utilizing BI-0115 for LOX-1 Inhibition in Endothelial Cells

Introduction

BI-0115 is a potent and selective small-molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1), also known as OLR1.[1][2][3] LOX-1 is a key scavenger receptor expressed on the surface of various cell types, including endothelial cells, and is a primary receptor for oxidized low-density lipoprotein (oxLDL).[2][4] The binding of oxLDL to LOX-1 on endothelial cells is a critical initiating event in endothelial dysfunction, promoting inflammatory responses, oxidative stress, and the progression of atherosclerosis.[4][5][6] this compound presents a valuable chemical probe for investigating LOX-1 mediated signal transduction and its cellular consequences in pathogenic processes.[1][2]

Mechanism of Action

Unlike traditional antagonists that block a ligand-binding site, this compound features a unique mechanism of action. LOX-1 exists as a homodimer on the cell surface.[1][2] this compound functions by stabilizing a protein-protein interaction between two LOX-1 homodimers.[2][7] Co-crystallography data reveals that two molecules of this compound facilitate the formation of an inactive LOX-1 tetramer.[1][7] This tetrameric state prevents the binding and subsequent internalization of its ligand, oxLDL, effectively blocking downstream signaling.[5][8]

Quantitative Data and Physicochemical Properties

The following tables summarize the key in vitro activity and properties of this compound.

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Parameter | Value (µM) | Reference |

| Cellular oxLDL Uptake | IC₅₀ | 5.4 | [1][3][8] |

| Surface Plasmon Resonance (SPR) | Kd | 4.3 | [1][2][8] |

| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 | [1][2][8] |

Table 2: Selectivity Profile

| Counter Target | Parameter | Value (µM) | Note | Reference |

| Scavenger Receptor B1 (SR-BI) | IC₅₀ | >100 | No activity observed up to 100 µM. | [1][6] |

| hERG Channel | IC₅₀ | >10 | Good selectivity against hERG. | [1][2] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight (Da) | 287.8 | [2] |

| Solubility @ pH 7 (µg/mL) | 0.001 (moderate) | [1][2] |

| Caco-2 Permeability (10⁻⁶ cm/s) | 30 (moderate) | [1] |

| Caco-2 Efflux Ratio | 0.7 | [1] |

| Microsomal Stability (Human/Rat/Mouse) | Sub-optimal | [1] |

Note: Due to its stability profile, this compound is primarily recommended as an in vitro tool.[1]

LOX-1 Signaling in Endothelial Cells & Inhibition by this compound

In endothelial cells, the binding of oxLDL to LOX-1 triggers multiple pro-atherogenic signaling cascades. This activation leads to the generation of reactive oxygen species (ROS), primarily through NADPH oxidase.[6][9] The increase in ROS activates redox-sensitive transcription factors, most notably NF-κB.[9] Activation of NF-κB and other pathways like MAPKs (p38, JNK, ERK) results in the upregulation of pro-inflammatory cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1, VCAM-1).[6][10] These changes promote monocyte adhesion, endothelial apoptosis, and overall endothelial dysfunction, which are hallmarks of atherosclerosis.[9][10] this compound, by preventing the initial oxLDL-LOX-1 interaction, blocks these downstream events.

Experimental Protocols

Protocol 1: Inhibition of oxLDL Uptake in Endothelial Cells

This protocol details the procedure to quantify the inhibitory effect of this compound on the uptake of fluorescently labeled oxLDL in a monolayer of human endothelial cells.

Materials:

-

Human endothelial cells (e.g., HUVEC, HAEC)

-

Endothelial Cell Growth Medium

-

This compound (dissolved in DMSO)[5]

-

BI-1580 (negative control, dissolved in DMSO)[1]

-

Fluorescently labeled oxLDL (e.g., DiI-oxLDL)

-

Phosphate-Buffered Saline (PBS)

-

Assay plates (e.g., 96-well black, clear bottom for imaging/fluorescence reading)

-

Fluorescence microscope or plate reader

Workflow:

Procedure:

-

Cell Seeding: Seed endothelial cells into a 96-well plate at a density that allows them to reach 90-95% confluency on the day of the experiment.[11]

-

Compound Preparation: Prepare serial dilutions of this compound and the negative control BI-1580 in endothelial cell medium. A final concentration range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Pre-treatment: Aspirate the culture medium from the cells and add the media containing the different concentrations of this compound, BI-1580, or vehicle. Incubate for 1 hour at 37°C.[12]

-

oxLDL Stimulation: Add DiI-oxLDL to each well at a final concentration of 5-10 µg/mL.

-

Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

-

Washing: Gently aspirate the medium and wash the cells three times with PBS to remove any unbound DiI-oxLDL.[11]

-

Quantification: Add fresh PBS or medium to the wells. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~549/565 nm for DiI). Alternatively, capture images using a fluorescence microscope and quantify the signal intensity per cell using image analysis software.

-

Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Endothelial Cell - Monocyte Adhesion Assay

This protocol assesses the functional consequence of LOX-1 inhibition by measuring the adhesion of monocytes to an oxLDL-stimulated endothelial cell monolayer.

Materials:

-

Confluent endothelial cell monolayer (as in Protocol 1)

-

Monocytic cell line (e.g., THP-1, U937)

-

Fluorescent Calcein-AM dye

-

This compound and BI-1580 (dissolved in DMSO)

-

Unlabeled oxLDL

-

Assay buffer (e.g., HBSS or medium with 1% BSA)

Workflow:

Procedure:

-

Endothelial Cell Preparation: Grow endothelial cells to full confluency in a 96-well plate.

-

Pre-treatment: Pre-treat the endothelial monolayer with this compound, BI-1580, or vehicle for 1 hour as described in Protocol 1.

-

Stimulation: Add unlabeled oxLDL (e.g., 50 µg/mL) to the wells (except for the unstimulated control) and incubate for 6 to 18 hours to allow for the expression of adhesion molecules like VCAM-1.[10]

-

Monocyte Labeling: During the last hour of endothelial stimulation, label the monocytic cells by incubating them with Calcein-AM (e.g., 1-2 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Co-incubation: Gently wash the endothelial monolayer once with assay buffer. Add the labeled monocyte suspension (e.g., 1x10⁵ cells/well) to the endothelial cells.

-

Adhesion: Incubate for 30-60 minutes at 37°C to allow for monocyte adhesion.

-

Washing: Remove non-adherent monocytes by gently washing the wells 3-4 times with pre-warmed assay buffer. The washing step is critical and must be performed carefully to avoid dislodging the endothelial monolayer.

-

Quantification: After the final wash, add assay buffer to each well and measure the fluorescence with a plate reader (Ex/Em ~495/515 nm for Calcein-AM).

-

Data Analysis: Compare the fluorescence intensity of the this compound treated wells to the oxLDL-stimulated vehicle control to determine the percent inhibition of monocyte adhesion.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. mdpi.com [mdpi.com]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]

- 12. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for BI-0115 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0115 is a selective, small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor-1 (LOX-1).[1][2][3] LOX-1 is a key receptor for oxLDL and plays a significant role in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[3] this compound exerts its inhibitory effect by binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor, thereby preventing the uptake of oxLDL and subsequent downstream signaling events.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate LOX-1 signaling and its inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro studies.

| Parameter | Value | Assay System | Reference |

| IC50 | 5.4 µM | LOX-1 cellular uptake assay | [1][2][3] |

| Kd (SPR) | 4.3 µM | Surface Plasmon Resonance | [2] |

| Kd (ITC) | 6.99 µM | Isothermal Titration Calorimetry | [2] |

| Effective Concentration | 10 µM | Inhibition of LOX-1 in Human Brain Microvascular Endothelial Cells (HBMECs) | [4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the LOX-1 signaling pathway and a general experimental workflow for studying the effects of this compound.

Caption: LOX-1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Generation of LOX-1 Expressing Cells

This protocol describes the culture of CHO-K1 cells and a general method for generating a stable cell line expressing human LOX-1.

Materials:

-

CHO-K1 cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Human LOX-1 expression vector (e.g., pcDNA3.1-hLOX1)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Selection antibiotic (e.g., G418)

-

6-well plates and other standard cell culture plastics

Protocol:

-

Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

-

Add the complex to the cells and incubate for 24-48 hours.

-

-

Selection:

-

After 48 hours, passage the cells into a larger flask containing culture medium supplemented with the appropriate concentration of G418. The optimal concentration of G418 should be determined by a kill curve.

-

Replace the selection medium every 3-4 days.

-

-

Clonal Selection:

-

Once colonies of resistant cells appear, isolate single colonies using cloning cylinders or by limiting dilution.

-

Expand the individual clones and screen for LOX-1 expression by Western blot or flow cytometry.

-

-

Cell Maintenance: Maintain the stable LOX-1 expressing CHO-K1 cells in culture medium containing a maintenance concentration of G418.

Oxidized LDL (oxLDL) Uptake Inhibition Assay

This protocol details a method to assess the inhibitory effect of this compound on the uptake of fluorescently labeled oxLDL.

Materials:

-

LOX-1 expressing cells (e.g., stable CHO-K1 or endothelial cells)

-

Fluorescently labeled oxLDL (e.g., DiI-oxLDL or Bodipy-oxLDL)

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed LOX-1 expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

This compound Pre-treatment:

-

Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be 0.1 µM to 50 µM. Include a vehicle-only control.

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate for 1-2 hours at 37°C.

-

-

oxLDL Stimulation:

-

Add fluorescently labeled oxLDL to each well at a final concentration of 5-10 µg/mL.

-

Incubate for 4 hours at 37°C.

-

-

Washing:

-

Gently remove the medium containing oxLDL and this compound.

-

Wash the cells three times with ice-cold PBS.

-

-

Quantification:

-

Add fresh PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Alternatively, visualize and quantify the uptake using a fluorescence microscope.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the this compound treated wells to the vehicle-treated control wells.

-

Plot the normalized intensity against the this compound concentration to determine the IC50 value.

-

NF-κB Activation Assay (Immunofluorescence)

This protocol describes how to assess the effect of this compound on oxLDL-induced NF-κB p65 subunit nuclear translocation.

Materials:

-

Endothelial cells (e.g., HUVECs or HBMECs)

-

oxLDL

-

This compound

-

Vehicle control (DMSO)

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed endothelial cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Treatment:

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours.

-

Stimulate the cells with oxLDL (e.g., 50 µg/mL) for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

-

Analysis:

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.

-

MMP-9 Activity Assay (Gelatin Zymography)

This protocol describes the detection of secreted MMP-9 activity in the cell culture supernatant.

Materials:

-

Endothelial cells

-

oxLDL

-

This compound

-

Vehicle control (DMSO)

-

Serum-free cell culture medium

-

SDS-PAGE equipment

-

Polyacrylamide gels containing 0.1% gelatin

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Cell Treatment and Supernatant Collection:

-

Seed endothelial cells and grow to near confluency.

-

Wash the cells with serum-free medium.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours in serum-free medium.

-

Stimulate the cells with oxLDL (e.g., 50 µg/mL) for 24-48 hours.

-

Collect the cell culture supernatant and centrifuge to remove cell debris.

-

-

Sample Preparation:

-

Determine the protein concentration of the supernatants.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

-

-

Electrophoresis:

-

Load the samples onto a gelatin-containing polyacrylamide gel.

-

Run the gel at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

-

Incubate the gel in developing buffer for 24-48 hours at 37°C.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands of gelatin degradation appear against a blue background. The clear bands correspond to MMP-9 activity.

-

-

Analysis:

-

Quantify the band intensity using densitometry software.

-

Troubleshooting

-

Low this compound activity: Ensure proper dissolution of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Optimize the pre-incubation time and concentration.

-

High background in oxLDL uptake assay: Ensure thorough washing of cells after incubation with fluorescent oxLDL. Use a negative control without LOX-1 expression to determine non-specific uptake.

-

No NF-κB translocation: Confirm that the oxLDL is active and that the cells are responsive. Check the primary and secondary antibodies for proper functionality.

-

No bands in zymography: Ensure that the samples were not boiled. Confirm that the developing buffer contains the necessary cofactors (e.g., Ca2+ and Zn2+). Increase the incubation time in the developing buffer.

These protocols provide a foundation for investigating the cellular effects of this compound. Researchers should optimize the conditions for their specific cell types and experimental setups.

References

Application Notes and Protocols: Preparation of BI-0115 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0115 is a potent and selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor 1 (LOX-1).[1][2][3] LOX-1 is a key receptor involved in the cellular uptake of oxidized low-density lipoprotein (oxLDL), a process implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[1][3][4] this compound functions by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and internalization of oxLDL.[3][5] These application notes provide a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for in vitro research applications.

This compound Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 4929-23-1[6] |

| Molecular Formula | C₁₅H₁₄ClN₃O[6] |

| Molecular Weight | 287.75 g/mol [6] |

| Appearance | Solid powder[6] |

| Solubility in DMSO | 100 mg/mL (347.54 mM)[7] |

| Purity | >98%[6] |

| Mechanism of Action | Selective inhibitor of LOX-1[1][2][3] |

| IC₅₀ | 5.4 µM in a LOX-1 cellular uptake assay[1][2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.[8]

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic water bath

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, as it can absorb moisture from the air when cold.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.8775 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 287.75 g/mol = 0.0028775 g = 2.8775 mg

-

-

-

Dissolve in DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Mix Thoroughly: Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Optional Sonication: If the compound does not dissolve completely with vortexing, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[7]

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[7]

-

Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] The solid this compound powder should be stored at -20°C for long-term storage.[6][7]

Visualized Experimental Workflow

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound Signaling Pathway

This compound inhibits the LOX-1 signaling pathway. The diagram below illustrates the mechanism of action.

Caption: this compound stabilizes an inactive LOX-1 tetramer, blocking oxLDL uptake.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols: BI-0115 Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the storage and stability of BI-0115, a selective small molecule inhibitor of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction

This compound is a valuable research tool for studying the role of LOX-1 in various pathological processes, including cardiovascular diseases.[1][2] As with any bioactive small molecule, its stability is paramount. This document summarizes the recommended storage conditions, stability profile, and provides a general protocol for assessing its stability.

Physicochemical Properties

A brief overview of the physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄ClN₃O | [1] |

| Molecular Weight | 287.75 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO. Moderate solubility at pH 7. | [1][2] |

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf life of this compound. The following conditions are recommended based on manufacturer guidelines.

Solid Compound

| Condition | Temperature | Duration | Notes |

| Short-term Storage | 0 - 4 °C | Days to weeks | Keep dry and protected from light.[1][3] |

| Long-term Storage | -20 °C | Months to years | Keep dry and protected from light.[1][3] A shelf life of over 3 years is suggested if stored properly.[1] |

| Shipping | Ambient Temperature | A few weeks | The compound is considered stable for the duration of ordinary shipping and customs procedures.[1][3] |

Stock Solutions

It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO.[1] Aliquoting the stock solution is advised to prevent repeated freeze-thaw cycles.[4]

| Condition | Temperature | Duration | Notes |

| Short-term Storage | 0 - 4 °C | Days to weeks | [3] |

| Long-term Storage | -20 °C | Months | [3] One supplier suggests storage at -20°C for up to 1 month and at -80°C for up to 6 months.[4] |

Stability Profile

General Stability

This compound is a stable compound when stored under the recommended conditions.[1][3]

Microsomal Stability

The stability of this compound in human, rat, and mouse liver microsomes has been characterized as "not optimal," which qualifies the compound primarily as a tool for in vitro studies.[2]

Experimental Protocols

The following sections provide generalized protocols for preparing this compound solutions and assessing its stability.

Protocol for Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate or short-term use, an aliquot can be stored at 4°C for a few days.

Protocol: General Stability-Indicating HPLC Method

Objective: To outline a general High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products. This protocol is a general guideline and should be optimized for the specific equipment and conditions used.

Workflow for Stability Testing:

References

Application Notes and Protocols for the Experimental Use of BI-0115 in Stroke Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of BI-0115, a selective inhibitor of Lectin-like oxidized Low-Density Lipoprotein Receptor-1 (LOX-1), in preclinical stroke models. The information is compiled from recent studies and is intended to guide researchers in designing and conducting their own investigations into the therapeutic potential of this compound for ischemic stroke.

Introduction to this compound and its Mechanism of Action in Stroke

Ischemic stroke is a leading cause of death and disability worldwide, with limited therapeutic options.[1] A key pathological process in ischemic stroke is the activation of the cerebrovascular endothelium, which disrupts the blood-brain barrier (BBB), leading to inflammation, edema, and hemorrhagic transformation.[2] Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has been identified as a critical player in this process.[2][3] LOX-1 is a scavenger receptor that, when activated by ligands such as oxidized low-density lipoprotein (oxLDL), triggers a cascade of detrimental downstream effects, including the upregulation of matrix metalloproteinase-9 (MMP-9).[2][4] MMP-9 is an enzyme strongly associated with cerebrovascular damage during acute ischemic stroke.[2]

This compound is a potent and selective small molecule inhibitor of LOX-1.[5] Its mechanism of action involves binding to LOX-1 homodimers, stabilizing them into a tetrameric state that is incapable of binding to its ligand, oxLDL.[6] By inhibiting the LOX-1 signaling pathway, this compound has been shown to attenuate the detrimental effects of ischemic stroke, particularly in the context of delayed recombinant tissue plasminogen activator (rt-PA) therapy.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters and findings related to this compound from preclinical studies.

Table 1: In Vitro Characterization of this compound [5]

| Parameter | Value | Assay |

| IC50 | 5.4 µM | LOX-1 cellular uptake assay |

| Kd (SPR) | 4.3 µM | Surface Plasmon Resonance |

| Kd (ITC) | 6.99 µM | Isothermal Titration Calorimetry |

| Selectivity (SR-B1) | >172 µM (IC50) | Scavenger Receptor Class B Type I Assay |

| hERG Inhibition | >10 µM (IC50) | - |

| Solubility (pH 7) | 0.001 µg/mL | - |

| Caco-2 Permeability | 30 x 10⁻⁶ cm/s | - |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Thromboembolic Stroke [2]

| Treatment Group | Outcome Measure | Result |

| rt-PA + this compound | Neurological Function | Significantly improved |

| rt-PA + this compound | Edema | Reduced |

| rt-PA + JNJ0966 (MMP-9 Inhibitor) | Hemorrhagic Transformation | Attenuated |

| rt-PA + JNJ0966 (MMP-9 Inhibitor) | Edema | Attenuated |

| rt-PA + JNJ0966 (MMP-9 Inhibitor) | MMP-9 Activity | Attenuated |

Experimental Protocols

In Vivo Thromboembolic Stroke Model in Rats

This protocol describes the induction of a thromboembolic stroke in male Wistar rats to evaluate the therapeutic efficacy of this compound.[2]

Materials:

-

Male Wistar rats

-

Isoflurane

-

Laser Doppler flowmeter

-

α-thrombin (12 IU)

-

This compound (10 mg/kg)

-

rt-PA (3 mg/kg)

-

Vehicle (saline)

-

Intraperitoneal (i.p.) injection supplies

-

Intravenous (i.v.) infusion supplies

Procedure:

-

Anesthesia: Sedate rats with 3% isoflurane.

-

Surgical Preparation: Perform a craniectomy to expose the middle cerebral artery (MCA) bifurcation. Secure a laser Doppler flow meter to monitor cerebral blood flow (CBF).

-

Thrombus Induction: Inject α-thrombin (12 IU) into the MCA lumen using a micropipette. Keep the micropipette in place for 20 minutes to allow for clot stabilization. A successful occlusion is marked by a CBF decrease of at least 70% that is stable for one hour.

-

Drug Administration:

-

At 3.5 hours post-occlusion, administer this compound (10 mg/kg) via i.p. injection.

-

At 4 hours post-occlusion, administer rt-PA (3 mg/kg) intravenously. The administration should start with a 10% bolus dose followed by a 40-minute infusion.

-

The vehicle control group receives saline at 4 hours after stroke induction.

-

-

Outcome Assessment:

-